molecular formula C4H5NOS B2448584 2H-1,4-Thiazin-3(4H)-one CAS No. 37128-08-8

2H-1,4-Thiazin-3(4H)-one

Cat. No.: B2448584
CAS No.: 37128-08-8
M. Wt: 115.15
InChI Key: UIRSLBDCOYTZPH-UHFFFAOYSA-N
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Description

2H-1,4-Thiazin-3(4H)-one is a heterocyclic compound that contains a six-membered ring with one sulfur atom, one nitrogen atom, and four carbon atoms This compound is part of the thiazine family, which includes various derivatives with different substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Thiazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of glycidic esters with cysteamine or o-aminothiophenol. This reaction proceeds via a stereoselective ring transformation, resulting in the formation of non-aromatic optically active 2-(α-hydroxyalkyl)-1,4-thiazin-3-ones .

Another synthetic route involves the use of 2-methylthiazole as a starting material.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group at the 3-position can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the carbon atoms in the ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazine derivatives depending on the substituents introduced.

Scientific Research Applications

2H-1,4-Thiazin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Thiazin-3(4H)-one involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, influencing enzymatic activities and biological processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

2H-1,4-Thiazin-3(4H)-one can be compared with other similar compounds in the thiazine family, such as:

    4H-1,4-Thiazin: Lacks the carbonyl group at the 3-position, resulting in different reactivity and properties.

    3,4-Dihydro-2H-1,4-thiazin: Contains a partially saturated ring, affecting its stability and reactivity.

    Tetrahydro-1,4-thiazine: Fully saturated ring, leading to different chemical behavior.

The uniqueness of this compound lies in its specific ring structure and the presence of the carbonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4H-1,4-thiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-4-3-7-2-1-5-4/h1-2H,3H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRSLBDCOYTZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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